1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide
Beschreibung
This compound belongs to the quinazoline derivative family, characterized by a fused bicyclic aromatic system (benzene and pyrimidine rings). Its structure includes:
- A 2-amino-2-oxoethyl group at position 1, contributing to hydrogen-bonding interactions.
- A 3-(4-methylphenyl) group, enhancing lipophilicity and steric bulk.
- A 2,4-dioxo-4aH-quinazolin-1-ium core, which imparts polarity and acidity due to the keto-enol tautomerism.
- A 7-carboxamide moiety, offering hydrogen-bonding and solubility modulation.
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-14-4-7-16(8-5-14)27-22(30)18-9-6-15(21(29)25-12-17-3-2-10-32-17)11-19(18)26(23(27)31)13-20(24)28/h2-11,18H,12-13H2,1H3,(H2-,24,25,28,29)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZITLQLMVRDK-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C=CC(=CC3=[N+](C2=O)CC(=O)N)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N4O5+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a complex structure that includes a quinazolinone core, which is known for diverse biological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.36 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of quinazolinone have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, compounds similar to this quinazoline derivative demonstrated IC50 values ranging from 5.70 to 8.10 µM against the MCF-7 breast cancer cell line, indicating promising activity .
Table 1: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.70 |
| Compound B | HCT-116 | 2.90 |
| Target Compound | MCF-7 | 6.40 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies indicate that quinazoline derivatives can influence apoptosis-related proteins such as p53, Bax, and Bcl-2, leading to increased apoptotic cell populations in treated cancer cells . Additionally, molecular docking studies have suggested strong binding affinities to various targets involved in cancer progression.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to the target compound have shown activity against both bacterial and fungal strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic bacteria.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the efficacy of quinazoline derivatives against breast cancer cells. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of furan-containing quinazolines. The study reported that these compounds displayed substantial antibacterial effects against Gram-positive bacteria, with some derivatives achieving MIC values below 10 µg/mL .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that quinazoline derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For instance, studies have demonstrated that quinazoline-based compounds can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are implicated in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Enzyme Inhibition Studies
The unique structure of this compound allows it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies. For example, its ability to inhibit certain proteases can be leveraged to understand enzyme mechanisms and develop therapeutic agents targeting protease-related diseases .
Neuroprotective Effects
Recent investigations have suggested that compounds similar to this quinazoline derivative may exhibit neuroprotective effects. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. By systematically modifying different functional groups on the quinazoline core, researchers can enhance its efficacy and selectivity against specific biological targets .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Similarities and Key Substituent Effects
The compound shares structural motifs with several analogues reported in the evidence:
Hydrogen Bonding and Crystallography
- The target compound’s 7-carboxamide group enables intermolecular N–H⋯O interactions, similar to the sulfamoylphenyl group in 13a .
- In , N–H⋯O hydrogen bonds stabilize dimer formation in the crystal lattice, a feature likely shared by the target compound due to its amide and dioxo groups .
- Substituents like 4-methylphenyl (target compound) versus 3,4-dichlorophenyl () influence steric hindrance and dipole interactions, affecting solubility and crystallinity .
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogy.
Table 2: Substituent Impact on Bioactivity
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis of this quinazolinium-carboxamide derivative typically involves a multi-step approach, including:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Step 2: Introduction of the furan-2-ylmethyl and 4-methylphenyl substituents using nucleophilic substitution or palladium-catalyzed coupling reactions. Key reagents include furfurylamine and 4-methylbenzyl chloride .
- Step 3: Quaternization of the quinazoline nitrogen using 2-amino-2-oxoethyl bromide to form the 1-ium moiety .
Optimization Strategies:
Q. How can the compound’s structure be rigorously characterized using spectroscopic and analytical techniques?
Methodological Answer:
Q. What strategies can improve the compound’s solubility for in vitro biological assays?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Synthesize prodrugs by modifying the carboxamide group with hydrophilic moieties (e.g., PEGylation) .
- pH Adjustment: Test solubility in buffered solutions (pH 4–8) to identify optimal conditions for cell-based assays .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Target Identification:
- Use computational docking (e.g., AutoDock Vina) to predict binding affinity for quinazoline-recognizing targets like tyrosine kinases .
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cellular Uptake: Track intracellular accumulation via fluorescent labeling (e.g., FITC conjugation) .
- Controls: Include structurally similar analogs (e.g., chlorophenyl or morpholino derivatives) to assess specificity .
Q. How can contradictory data in pharmacological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions:
- Validate Mechanisms:
- Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency .
- Perform off-target screening (e.g., Eurofins Pharma Discovery Services) .
- Data Reconciliation:
Q. What methodologies are effective for studying the compound’s metabolic stability and toxicity profile?
Methodological Answer:
- Metabolic Stability:
- Liver Microsome Assays: Incubate with human/rat liver microsomes and monitor degradation via LC-MS/MS .
- CYP450 Inhibition: Test against CYP3A4/2D6 isoforms using luminescent substrates .
- Toxicity Profiling:
- Ames Test: Assess mutagenicity in Salmonella strains TA98/TA100 .
- hERG Assay: Evaluate cardiac risk using patch-clamp electrophysiology .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize the compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Data-Driven Design:
- Use QSAR models trained on analogs (e.g., Table 1) to predict activity cliffs .
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